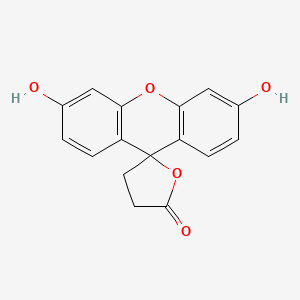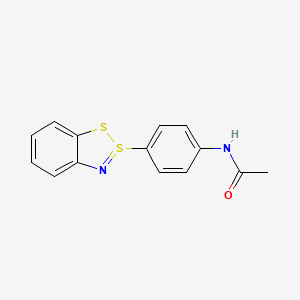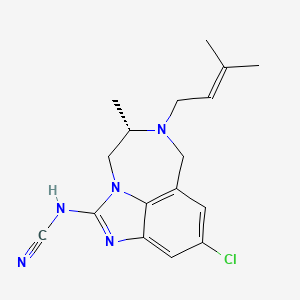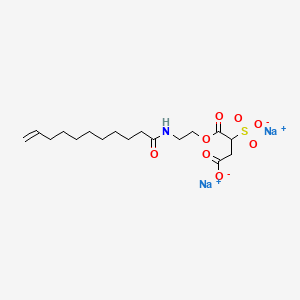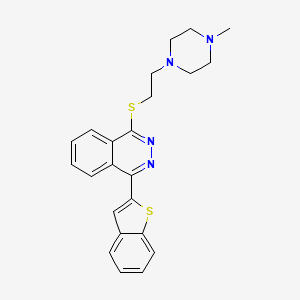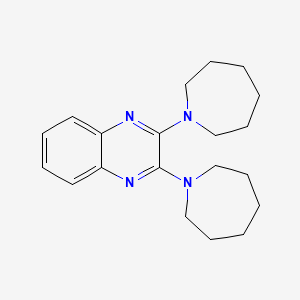
4-Methylthiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthiomorpholine-3,5-dione is a heterocyclic organic compound that features a morpholine ring with a sulfur atom and a methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiodiglycolic acid with methylamine under controlled conditions to form the desired morpholine ring structure. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Methylthiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Thiomorpholine-3,5-dione: Lacks the methyl group but shares similar chemical properties.
Thiazolidine-2,4-dione: Contains a similar ring structure but with different functional groups.
Morpholine-3,5-dione: Similar ring structure but without the sulfur atom.
Uniqueness: 4-Methylthiomorpholine-3,5-dione is unique due to the presence of both a sulfur atom and a methyl group, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6311-20-2 |
|---|---|
Fórmula molecular |
C5H7NO2S |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
4-methylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C5H7NO2S/c1-6-4(7)2-9-3-5(6)8/h2-3H2,1H3 |
Clave InChI |
HVUOBDLQNHHDEO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



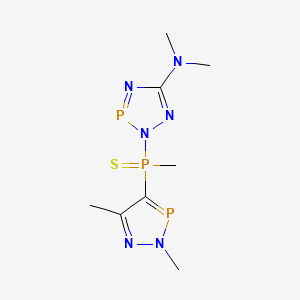


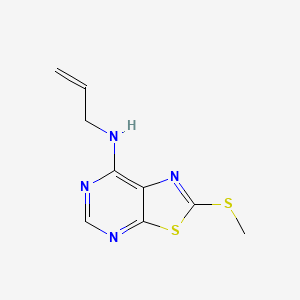
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

